molecular formula C12H18N2O B11797614 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B11797614
M. Wt: 206.28 g/mol
InChI Key: VVRSJRZPMBOKBO-UHFFFAOYSA-N
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Description

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of pyridine-3-boronic acid, which undergoes a coupling reaction with pyrrolidine in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity. This compound may also influence signaling pathways by altering the conformation of target proteins, thereby affecting downstream biological processes .

Comparison with Similar Compounds

Uniqueness: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its combination of the pyrrolidine and pyridine rings with a propanol group. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(6-pyrrolidin-1-ylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C12H18N2O/c1-2-11(15)10-5-6-12(13-9-10)14-7-3-4-8-14/h5-6,9,11,15H,2-4,7-8H2,1H3

InChI Key

VVRSJRZPMBOKBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCCC2)O

Origin of Product

United States

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